molecular formula C19H20ClFN2O B1327201 4-Chloro-2-fluoro-3'-(4-methylpiperazinomethyl) benzophenone CAS No. 898789-18-9

4-Chloro-2-fluoro-3'-(4-methylpiperazinomethyl) benzophenone

Cat. No. B1327201
CAS RN: 898789-18-9
M. Wt: 346.8 g/mol
InChI Key: MSSDPYLRDREJDW-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the CAS Number: 898789-18-9. Its molecular weight is 346.83 and its IUPAC name is (4-chloro-2-fluorophenyl) {3- [ (4-methyl-1-piperazinyl)methyl]phenyl}methanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H20ClFN2O/c1-22-7-9-23 (10-8-22)13-14-3-2-4-15 (11-14)19 (24)17-6-5-16 (20)12-18 (17)21/h2-6,11-12H,7-10,13H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Medicinal Chemistry: Synthesis of Therapeutic Agents

4-Chloro-2-fluoro-3’-(4-methylpiperazinomethyl) benzophenone: is utilized in medicinal chemistry for the synthesis of various therapeutic agents. Its structural moiety is often incorporated into molecules designed to interact with specific biological targets. The presence of the chloro and fluoro groups can enhance the lipophilicity and metabolic stability of the compounds, making them potential candidates for drug development .

Materials Science: Advanced Polymer Research

In materials science, this compound serves as a precursor in the creation of advanced polymers. Its benzophenone core is valuable in polymerization reactions, contributing to the thermal stability and rigidity of the resulting materials. Researchers explore its applications in creating high-performance plastics and resins with improved durability .

Environmental Science: Analytical Studies

Environmental scientists employ 4-Chloro-2-fluoro-3’-(4-methylpiperazinomethyl) benzophenone in analytical studies to understand the environmental fate of similar organic compounds. Its distinctive chemical signature allows for the tracing and quantification of pollutants in various ecosystems, aiding in the assessment of environmental risks and the development of remediation strategies .

Analytical Chemistry: Chromatographic Techniques

This compound is also significant in analytical chemistry, particularly in chromatographic techniques. It can be used as a standard or reference compound in the calibration of instruments. Its unique structure helps in the separation and identification of complex mixtures, enhancing the accuracy of analytical results .

Pharmacology: Pharmacokinetic Modeling

Pharmacologists utilize 4-Chloro-2-fluoro-3’-(4-methylpiperazinomethyl) benzophenone in pharmacokinetic modeling to predict the behavior of new drug candidates. The compound’s physicochemical properties provide insights into absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for drug design .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, researchers study this compound for its potential role as an enzyme inhibitor. By binding to active sites of enzymes, it can modulate their activity, which is a common strategy in the design of drugs for diseases where enzyme regulation is disrupted, such as cancer or metabolic disorders .

properties

IUPAC Name

(4-chloro-2-fluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O/c1-22-7-9-23(10-8-22)13-14-3-2-4-15(11-14)19(24)17-6-5-16(20)12-18(17)21/h2-6,11-12H,7-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSDPYLRDREJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643444
Record name (4-Chloro-2-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluoro-3'-(4-methylpiperazinomethyl) benzophenone

CAS RN

898789-18-9
Record name (4-Chloro-2-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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